molecular formula C7H9O4P B1340151 (4-Hydroxybenzyl)phosphonic Acid CAS No. 90001-07-3

(4-Hydroxybenzyl)phosphonic Acid

Cat. No.: B1340151
CAS No.: 90001-07-3
M. Wt: 188.12 g/mol
InChI Key: ZHBRSHSRMYZHLS-UHFFFAOYSA-N
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Description

Significance in Organophosphorus Chemistry Research

The field of organophosphorus chemistry is vast, with phosphonic acids representing a cornerstone functional group. beilstein-journals.org The significance of (4-Hydroxybenzyl)phosphonic acid in this domain stems from several key aspects. It serves as a model compound for studying the properties and reactions of aryl-substituted phosphonic acids. The presence of the P-C bond makes it highly stable compared to phosphate (B84403) esters, which contain a more labile P-O-C linkage. nih.gov

The synthesis of phosphonic acids is a fundamental topic in organophosphorus chemistry. beilstein-journals.org The most common laboratory method for preparing phosphonic acids is the acidic hydrolysis of their corresponding dialkyl phosphonate (B1237965) esters using concentrated hydrochloric acid at reflux. nih.govbeilstein-journals.org This dealkylation is a robust and scalable method for producing phosphonic acids that are thermally and acid-stable. beilstein-journals.org Alternative methods include the McKenna reaction, which uses bromotrimethylsilane (B50905) followed by alcoholysis, and the hydrogenolysis of dibenzyl phosphonates. nih.govbeilstein-journals.org The study of these synthetic routes, including their kinetics and optimization, is an active area of research. For instance, studies on the hydrolysis of related dialkyl α-hydroxybenzylphosphonates have shown that the reaction proceeds in a stepwise manner, and the rates are influenced by the electronic nature of substituents on the phenyl ring. mdpi.com

Furthermore, the phosphonic acid group is a structural analog of the phosphate group, a ubiquitous moiety in biochemistry. nih.govbeilstein-journals.org This analogy allows researchers to design molecules that can mimic or interfere with biological processes involving phosphates. researchgate.net The K-26 peptide, for example, contains a phosphonate analog of tyrosine, a molecule structurally related to this compound, highlighting the relevance of such structures in the study of natural product biosynthesis. nih.gov

Overview of Diverse Research Domains for this compound

The distinct chemical properties of this compound have led to its application in a multitude of research areas. Its bifunctionality is key to its versatility, allowing it to act as a molecular linker or surface modifier. fernandoamat.comocisbiotech.com

In materials science , the phosphonic acid group is an excellent anchor for binding to various metal oxide surfaces. nih.gov This property is exploited for the surface functionalization of materials like aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and zinc oxide (ZnO) to alter their surface properties, such as hydrophobicity or to immobilize other functional molecules. nih.gov this compound, in particular, is used in the development of electronic materials and self-assembly materials. cymitquimica.comtcichemicals.com The strong interaction between the phosphonic acid and the oxide surface forms stable, ordered monolayers, a process crucial for creating new hybrid materials and functional devices. nih.govbeilstein-journals.org

A specialized application within materials science is in biointerface design . The compound's two distinct functional groups—the phosphonic acid for surface anchoring and the hydroxyl group for further chemical reactions or for modulating surface energy—make it an ideal candidate for designing surfaces that interact with biological systems in a controlled manner. fernandoamat.comocisbiotech.com

In the field of catalysis , phosphonic acids are used to modify supported metal catalysts. nih.govosti.gov They can be used to create a self-assembled monolayer on the catalyst support, which can influence the activity and selectivity of the metallic nanoparticles. osti.gov For example, phosphonic acids have been investigated for modifying Pd/Al₂O₃ catalysts used in hydrodeoxygenation reactions, which are important for upgrading biomass-derived oils. osti.gov The phosphonic acid moiety can also serve as an anchor to immobilize organocatalysts onto a solid support. nih.gov

Table 2: Research Applications of this compound
Research DomainSpecific Application/RoleKey Functional Groups InvolvedSource
Materials ScienceSelf-assembly, surface modification of metal oxides, electronic materials.Phosphonic acid group for anchoring. nih.govcymitquimica.comtcichemicals.com
Biointerface DesignCreating functional surfaces for biological applications.Phosphonic acid (for anchoring) and hydroxyl group (for interaction/further functionalization). fernandoamat.comocisbiotech.com
CatalysisModification of supported catalysts, immobilization of organocatalysts.Phosphonic acid group for binding to catalyst supports. nih.govosti.gov
Synthetic ChemistryBuilding block for more complex molecules and coordination polymers.Both phosphonic acid and hydroxyl groups can be part of further reactions. rsc.orgmdpi.com

Compound Nomenclature

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hydroxyphenyl)methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9O4P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4,8H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBRSHSRMYZHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476083
Record name Phosphonic acid, [(4-hydroxyphenyl)methyl]-
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Molecular Weight

188.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90001-07-3
Record name Phosphonic acid, [(4-hydroxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Hydroxybenzyl)phosphonic Acid
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Synthetic Methodologies and Chemical Transformations of 4 Hydroxybenzyl Phosphonic Acid

Primary Synthetic Routes to (4-Hydroxybenzyl)phosphonic Acid

Two principal methods for the synthesis of this compound are the phosphorylation of 4-hydroxybenzyl alcohol and the alkali hydrolysis of substituted benzyl (B1604629) phosphonate (B1237965) esters.

Phosphorylation of 4-Hydroxybenzyl Alcohol using Phosphorus Derivatives

The phosphorylation of alcohols is a fundamental reaction for producing phosphate (B84403) monoesters. nih.gov A common approach involves the reaction of an alcohol with a trivalent phosphoramidite (B1245037) reagent to form a phosphite (B83602) intermediate, which is then oxidized to a protected phosphate triester. nih.gov Another method is the reaction with a pentavalent phosphoryl donor. nih.gov

Enzymes known as kinases catalyze the transfer of a phosphate group from ATP to an alcohol acceptor. libretexts.org In this mechanism, the alcohol oxygen acts as a nucleophile, attacking the electrophilic γ-phosphorus of ATP and expelling ADP. libretexts.org For instance, the phosphorylation of 4-hydroxybenzyl alcohol can be achieved through such enzymatic reactions.

A catalytic method for the phosphorylation of alcohols with high functional group tolerance uses tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) and phosphoenolpyruvic acid monopotassium salt (PEP-K) as the catalyst and phosphoryl donor, respectively. nih.gov This process allows for the direct introduction of a non-protected phosphate group to the hydroxyl group of various alcohol substrates, including functionalized small molecules like 4-hydroxybenzyl alcohol. nih.gov

Alkali Hydrolysis of Substituted Benzyl Phosphonate Esters

The hydrolysis of phosphonate esters to their corresponding phosphonic acids is a crucial chemical transformation. mdpi.commdpi.com This can be accomplished under both acidic and basic conditions. mdpi.com

Alkali hydrolysis is an irreversible process, though it can be detrimental to molecules that are sensitive to bases. mdpi.com The reaction typically occurs in two steps: the formation of the sodium salt of the acid, followed by the liberation of the corresponding acid. mdpi.com A significant drawback of base-catalyzed hydrolysis is the potential for damage to alkali-sensitive molecules. mdpi.com

For benzyl esters, an alternative to hydrolysis is catalytic hydrogenation to obtain the corresponding acids. mdpi.com The rate of hydrolysis is influenced by the electronic effects of the substituents, with electron-donating groups slowing down the reaction. mdpi.com

Derivatization Strategies and Chemical Reactivity of this compound

The chemical reactivity of this compound allows for various derivatization strategies, with esterification being a key transformation.

Esterification Reactions: Selective Mono- and Diesterification Pathways

The esterification of phosphonic acids can be complex as it can yield both mono- and diesters simultaneously. nih.gov While the synthesis of diesters is more direct, achieving selective formation of monoesters is challenging. nih.gov

A method for selective mono- and diesterification of phosphonic acids involves the use of alkoxy group donors, with triethyl orthoacetate being a particularly effective reagent. nih.govresearchgate.net The reaction temperature plays a critical role in determining the product selectivity. nih.govnih.gov At lower temperatures (e.g., 30 °C), monoesters are formed selectively, while higher temperatures (e.g., 90 °C) lead to the exclusive formation of diesters. nih.govnih.gov

However, the selective monoesterification of this compound has proven to be challenging due to its poor solubility, which can hinder product formation at lower temperatures. nih.gov In contrast, the diesterification of this compound can be achieved with good yields at elevated temperatures. For example, the synthesis of diethyl [(4-hydroxyphenyl)methyl]phosphonate has been reported with a 79% yield. nih.gov

Table 1: Esterification of Various Phosphonic Acids

Entry Phosphonic Acid Product Type Temperature (°C) Time (h) Yield (%)
1 Butylphosphonic acid Monoester 30 - 98
2 Butylphosphonic acid Diester 90 - 98
3 Benzylphosphonic acid Monoester 30 48 76
4 Benzylphosphonic acid Diester 90 - 98
17 4-Hydroxybenzylphosphonic acid Monoester 30 96 <1
18 4-Hydroxybenzylphosphonic acid Diester 90 24 79

Data sourced from a study on selective esterification. nih.gov

The mechanism of esterification of phosphonic acids using orthoesters is believed to be analogous to that of carboxylic acids. nih.gov At lower temperatures (30 °C), the reaction proceeds through a key intermediate, a 1,1-diethoxyethyl ester of the phosphonic acid, leading to the formation of monoesters. nih.govnih.gov

At higher temperatures, similar intermediates are formed but can then proceed to form diesters. nih.govnih.gov Under these conditions, stable and detectable pyrophosphonates can also be formed as intermediates, which are then consumed to yield the final diester product. nih.govnih.gov The structure of these pyrophosphonate intermediates has been assigned using 31P NMR spectroscopy, which is also used to monitor the progress of the reaction. nih.govresearchgate.net

The optimization of reaction conditions is crucial for maximizing the yield of the desired ester product. The choice of solvent and the concentration of the alkoxy group donor are key factors. nih.gov

Studies have shown that using triethyl orthoacetate in a large excess (over 5 equivalents) as both the reagent and the solvent provides the best medium for the esterification reaction. nih.gov The reaction temperature is the most critical parameter for controlling selectivity between mono- and diesterification. As established, lower temperatures favor monoester formation, while higher temperatures favor diester formation. nih.gov

For substrates with poor solubility like this compound, achieving high yields in monoesterification at low temperatures remains a challenge. nih.gov However, for diesterification, elevated temperatures have been successfully employed to achieve good yields. nih.gov

Oxidation Mechanisms and Pathways of this compound

The oxidation of this compound can proceed through various mechanisms, influenced by the nature of the oxidizing agent and the reaction conditions. These pathways are crucial for understanding the compound's stability and potential transformations in different chemical environments.

Radical Processes in Enzymatic Analog Systems

In systems that mimic enzymatic processes, the oxidation of phenolic compounds like this compound can involve radical intermediates. For instance, the enzyme 4-hydroxyphenylpyruvate dioxygenase catalyzes the oxidation of 4-hydroxyphenylpyruvic acid, a structurally related compound. nih.gov In analog systems using complexes of oxygen with Fe(II), superoxide (B77818) ion, or other radical initiators, the oxidation of similar phenolic substrates has been observed. nih.gov These reactions can lead to a variety of products, including hydroxylated derivatives of benzaldehyde, benzoic acid, and phenol (B47542). nih.gov The mechanism likely involves the generation of a phenoxy radical, which can then undergo further reactions. For this compound, a similar pathway can be postulated where the phenolic hydroxyl group is oxidized to a phenoxy radical. The stability of this radical would be influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing phosphonic acid moiety.

Electrophilic Mechanisms with Classical Reagents

The oxidation of this compound can also be achieved through electrophilic mechanisms using classical oxidizing reagents. Electrophilic reactions are a fundamental type of transformation in the chemistry of trivalent phosphorus compounds. mdpi.com While direct oxidation studies on this compound are not extensively detailed in the provided search results, the general principles of electrophilic reactions in phosphorus chemistry can be applied. mdpi.com For instance, the phosphorus center can be susceptible to electrophilic attack, although the primary site of oxidation for this molecule is more likely the electron-rich aromatic ring or the benzylic position, especially given the activating effect of the hydroxyl group. The reaction with strong oxidizing agents could lead to the formation of quinone-type structures or cleavage of the C-P bond under harsh conditions. nih.gov The stability of the P-C bond can be influenced by substituents on the aromatic ring; for example, the hydrolysis of 4-hydroxybenzenephosphonate can lead to P-C bond cleavage, a reaction influenced by the mesomeric effect of the phenol function. nih.govbeilstein-journals.org

Complexation Chemistry of this compound and its Derivatives

The presence of both a phosphonic acid group and a phenolic hydroxyl group gives this compound interesting properties as a ligand in coordination and supramolecular chemistry.

Metal Complexation Studies

Phosphonic acids are well-known for their ability to coordinate with metal ions. beilstein-journals.org The phosphonic acid group in this compound can act as a mono- or bidentate ligand, binding to metal centers through its oxygen atoms. Furthermore, the presence of the 4-hydroxyl group opens up the possibility of chelation, where both the phosphonate and the hydroxyl groups bind to the same metal ion. This formation of a chelate ring typically leads to enhanced thermodynamic stability of the resulting complex, an effect known as the chelate effect. libretexts.orgyoutube.com The stability of such metal chelates depends on factors like the nature of the metal ion, the pH of the solution, and the size of the chelate ring formed. libretexts.orgnih.gov For instance, the stability constants of complexes between various bivalent metal ions and β-styrylphosphonic acid, a related compound, have been determined potentiometrically. nih.gov The formation of these complexes is often favored by a positive entropy change. nih.gov In the case of this compound, the formation of a six-membered chelate ring involving the phosphonate and hydroxyl groups is conceivable, which would contribute to the stability of its metal complexes.

Table 1: Factors Influencing Metal Complex Stability

FactorDescription
Chelate Effect The formation of a ring structure by a polydentate ligand binding to a metal ion, leading to increased thermodynamic stability compared to complexes with monodentate ligands. libretexts.orgyoutube.com
pH of Solution The protonation state of the phosphonic acid and hydroxyl groups is pH-dependent, which in turn affects their ability to coordinate with metal ions.
Nature of Metal Ion The charge, size, and electronic configuration of the metal ion influence the strength and geometry of the coordination bond.
Ligand Structure The steric and electronic properties of the ligand, including the presence of other functional groups, affect the stability and structure of the metal complex. huji.ac.il
Host-Guest Chemistry with Macrocyclic Ethers

The principles of host-guest chemistry can be applied to the interaction of this compound with macrocyclic hosts like crown ethers. vt.edu Crown ethers are known to form stable complexes with cationic species, including protonated amines and metal ions, by encapsulating them within their central cavity. vt.edufrontiersin.org While direct studies on the complexation of this compound with crown ethers are not detailed in the provided results, the components of the molecule suggest potential interactions. For example, if the phosphonic acid group were to protonate an amine, the resulting ammonium (B1175870) ion could act as a guest for a suitably sized crown ether. rsc.org Supramolecular assemblies can be formed through hydrogen bonding and other non-covalent interactions between the host and the guest. frontiersin.orgrsc.org The regulation of catalytic activity through such host-guest interactions has been demonstrated for chiral phosphoric acids in the presence of crown ethers and alkali metal guests, suggesting that the phosphonic acid moiety could play a key role in similar supramolecular systems. nih.gov

Synthesis and Characteristics of Substituted Benzyl Phosphonic Acid Analogs

The synthesis of substituted benzyl phosphonic acid analogs is of significant interest for various applications. frontiersin.org Several synthetic methods can be employed to introduce different functional groups onto the benzyl ring.

A common and versatile method for the synthesis of benzyl phosphonates is the Michaelis-Arbuzov reaction. acs.org This reaction typically involves the reaction of a trialkyl phosphite with a benzyl halide. The versatility of this process allows for the synthesis of a wide range of substituted benzyl phosphonates by using appropriately substituted benzyl halides. frontiersin.org An efficient protocol for this synthesis has been developed using a KI/K₂CO₃ catalytic system in PEG-400 as a benign solvent, which proceeds at room temperature with good to excellent yields. frontiersin.org

Another approach is the direct conversion of benzylic alcohols to the corresponding phosphonates. A one-flask procedure has been developed that involves treating the benzylic alcohol with triethyl phosphite in the presence of a Lewis acid catalyst such as zinc iodide. acs.org

The deprotection of the resulting phosphonate esters to yield the corresponding phosphonic acids is a crucial final step. This is often achieved by hydrolysis under acidic conditions, for example, by refluxing with concentrated hydrochloric acid. nih.gov However, care must be taken as P-C bond cleavage can occur under harsh acidic conditions, particularly with certain substituents on the aromatic ring. nih.govbeilstein-journals.org Milder methods, such as using bromotrimethylsilane (B50905) followed by methanolysis, can also be employed for the dealkylation of phosphonate esters. d-nb.info For benzyl phosphonates, the benzyl groups can be conveniently removed by hydrogenolysis. beilstein-journals.orgd-nb.info

Table 2: Synthetic Routes to Substituted Benzyl Phosphonic Acids

Reaction NameReactantsConditionsKey Features
Michaelis-Arbuzov Reaction Substituted Benzyl Halide + Trialkyl PhosphiteTypically heatedVersatile for a wide range of substituents. frontiersin.orgacs.org
PEG/KI Catalyzed Synthesis Substituted Benzyl Halide + Dialkyl PhosphiteKI/K₂CO₃, PEG-400, Room TemperatureEnvironmentally friendly, high yields. frontiersin.org
Direct Conversion of Alcohols Substituted Benzyl Alcohol + Triethyl PhosphiteZnI₂, One-flaskAvoids the need to first convert the alcohol to a halide. acs.org
Hydrolysis of Phosphonate Esters Dialkyl Benzyl PhosphonateConcentrated HCl, RefluxCommon deprotection method, but can cause P-C bond cleavage. nih.gov
Hydrogenolysis Dibenzyl PhosphonateH₂, Pd/CMild deprotection method for benzyl esters. beilstein-journals.orgd-nb.info

Advanced Spectroscopic and Computational Analysis of 4 Hydroxybenzyl Phosphonic Acid

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the detailed characterization of (4-Hydroxybenzyl)phosphonic acid, providing insights into its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both proton and phosphorus-31 NMR are particularly informative.

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule, confirming the presence of the benzyl (B1604629) and hydroxyl groups. The chemical shifts (δ) in a typical ¹H NMR spectrum of a related compound, diethyl (4-hydroxybenzyl)phosphonate, reveal distinct signals for the aromatic protons, the methylene (B1212753) protons adjacent to the phosphorus atom, and the hydroxyl proton. rsc.org For instance, the aromatic protons typically appear as multiplets in the range of δ 6.8-7.8 ppm, while the methylene protons (CH₂) are observed as a doublet due to coupling with the phosphorus atom. rsc.org The hydroxyl proton signal can vary in position depending on the solvent and concentration.

Below is an interactive table summarizing the typical ¹H NMR spectral data for a derivative, diethyl (4-hydroxybenzyl)phosphonate. rsc.org

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (C₆H₄)7.02ddJ = 8.6, 3.5 Hz
Aromatic (C₆H₄)7.65ddJ = 12.9, 8.2 Hz
Methylene (CH₂)2.09dJ = 4.6 Hz
Hydroxyl (OH)9.81s
Ethyl (OCH₂CH₃)3.96 – 4.22m
Ethyl (OCH₂CH₃)1.33tJ = 7.1 Hz

Note: Data is for diethyl (4-hydroxybenzyl)phosphonate and serves as a representative example. rsc.org

³¹P NMR is a highly specific technique for observing the phosphorus nucleus, providing direct evidence for the presence and chemical environment of the phosphonic acid group. wikipedia.org Since ³¹P has a natural abundance of 100% and a spin of ½, it yields sharp NMR signals with a wide range of chemical shifts, making it an excellent tool for characterizing phosphorus-containing compounds. wikipedia.orghuji.ac.il

For phosphonic acids and their esters, the ³¹P chemical shift typically appears in a characteristic region of the spectrum. In the case of diethyl (4-hydroxyphenyl)phosphonate, a sharp singlet is observed around δ 20.97 ppm, which is indicative of a phosphonate (B1237965) ester. rsc.org The exact chemical shift can be influenced by factors such as the solvent, pH, and the nature of the substituents on the phosphorus atom. youtube.com The integration of the ³¹P NMR signal can be used for quantitative analysis, although this requires specific experimental conditions to account for the nuclear Overhauser effect and long relaxation times. huji.ac.il

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification (e.g., P=O and P-OH bonds)

FTIR spectroscopy is a valuable technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu Key vibrational bands confirm the presence of the hydroxyl and phosphonic acid moieties.

The broad absorption band typically observed in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. libretexts.org The phosphonic acid group gives rise to several characteristic absorptions. The P=O stretching vibration is typically strong and appears in the range of 1250-1050 cm⁻¹. msu.eduresearchgate.net The P-OH stretching vibrations are also prominent and can be found around 900-1050 cm⁻¹ and 2550-2700 cm⁻¹. msu.eduresearchgate.netnih.gov The presence of C-H bonds in the aromatic ring is indicated by stretching vibrations above 3000 cm⁻¹. vscht.cz

An interactive data table summarizing the characteristic FTIR absorption bands for this compound is provided below.

Functional GroupBondCharacteristic Frequency Range (cm⁻¹)Intensity
HydroxylO-H stretch3200 - 3600Strong, Broad
Phosphonic AcidP=O stretch1250 - 1050Strong
Phosphonic AcidP-OH stretch900 - 1050Medium
AromaticC-H stretch> 3000Medium to Weak
AromaticC=C stretch1600 - 1430Medium to Weak

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis in Hybrid Materials

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ntu.edu.tw When this compound is used to modify surfaces or is incorporated into hybrid materials, XPS is instrumental in confirming its presence and understanding its binding to the substrate. rsc.org

The XPS spectrum of a surface modified with this compound would show characteristic peaks for carbon (C 1s), oxygen (O 1s), and phosphorus (P 2p). The high-resolution spectrum of the P 2p region is particularly diagnostic, with a binding energy that can indicate the chemical state of the phosphorus atom. For phosphonic acids bound to a metal oxide surface, the P 2p peak is typically observed in the range of 133-134 eV. researchgate.net The O 1s spectrum can also provide information about the different oxygen environments, such as P=O, P-O-H, and the phenolic C-O-H.

Below is an interactive table of typical XPS binding energies relevant to phosphonic acids on surfaces.

ElementOrbitalBinding Energy (eV)
PhosphorusP 2p133 - 134
PhosphorusP 2s~191
CarbonC 1s~285
OxygenO 1s~531 - 533

Note: Binding energies can vary depending on the specific substrate and chemical environment. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Ion-Pair and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. shimadzu.com For this compound, the UV-Vis spectrum is dominated by the absorption of the phenolic chromophore. The benzene (B151609) ring with its hydroxyl substituent exhibits characteristic π → π* transitions.

The absorption spectrum of this compound in a suitable solvent typically shows a strong absorption band in the UV region, often around 270-280 nm. researchgate.net The position and intensity of this absorption maximum can be sensitive to the chemical environment, such as pH and the presence of metal ions. This sensitivity makes UV-Vis spectroscopy a useful tool for studying ion-pair formation and complexation reactions involving the hydroxyl and phosphonic acid groups. Changes in the absorption spectrum upon addition of a metal ion, for instance, can indicate the formation of a metal complex. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools for investigating the properties and behavior of this compound at an atomic level. These theoretical approaches complement experimental data by providing insights into molecular structure, electronic properties, and intermolecular interactions that are often difficult to probe directly.

Semi-Empirical Quantum Mechanical Methods (e.g., MNDO, AM1, PM3 for molecular parameter prediction)

Semi-empirical quantum mechanical methods offer a computationally efficient means to predict molecular parameters by simplifying the complex equations of ab initio methods through the use of experimental data for parameterization. scispace.comnih.gov Methods such as Modified Neglect of Diatomic Overlap (MNDO), Austin Model 1 (AM1), and Parametric Model number 3 (PM3) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, which significantly speeds up calculations. scispace.comuni-muenchen.deuomustansiriyah.edu.iq These methods are parameterized to reproduce experimental data, such as heats of formation, for a range of molecules. uni-muenchen.de

The application of these methods to organophosphorus compounds, including phosphonic acids, has been a subject of study to determine their reliability. For instance, in the prediction of dipole moments for alkyl phosphonic acid dialkylesters, the performance of these three common methods varies. researchgate.net One study found that the MNDO method, despite being the oldest, provided the best numerical agreement with experimental dipole moment values, though the calculated values were systematically slightly lower. researchgate.net The AM1 method was found to be more satisfactory for reproducing the trend of dipole moment variations within a series of related compounds. researchgate.net The PM3 method was generally considered less suitable for predicting dipole moments in this class of compounds. researchgate.net It is important to note that the accuracy of these methods can be lower for second-row elements like phosphorus compared to their performance for standard organic molecules, with the description of hypervalent compounds being particularly challenging. uni-muenchen.de

Below is a table summarizing the general performance characteristics of MNDO, AM1, and PM3 methods based on literature, which can be extrapolated to the study of this compound.

MethodUnderlying ApproximationKey Features & Performance for Organophosphorus Compounds
MNDO NDDOThe foundational method of the series; provides reasonable predictions for heats of formation and molecular geometries. nih.govuomustansiriyah.edu.iq For alkyl phosphonic acid esters, it has been shown to predict dipole moment values with fair numerical accuracy. researchgate.net
AM1 NDDOAn improvement over MNDO with a modified core-repulsion function. uomustansiriyah.edu.iqcnrs.fr It is noted for better reproducing trends in properties like dipole moments for series of phosphonic acid esters. researchgate.net AM1's treatment of phosphorus-oxygen bonds is considered accurate. uomustansiriyah.edu.iq
PM3 NDDOA re-parameterization of AM1, differing only in the parameter values derived from a larger set of experimental references. uomustansiriyah.edu.iqcnrs.fr It generally gives better results than AM1 for many organic molecules, but can be less reliable for predicting some properties of phosphonic acid derivatives. researchgate.netcnrs.fr

Molecular Interactions and Theoretical Binding Affinity Assessments

Theoretical assessments are crucial for understanding how this compound interacts with biological targets or material surfaces. The phosphonate group is a key feature, known for its ability to act as a stable mimic of phosphate (B84403) groups or as a transition-state analog for enzymatic reactions, particularly those involving peptide bond hydrolysis. researchgate.net

Computational studies, often employing Density Functional Theory (DFT) or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, have investigated the binding of phosphonate inhibitors to various enzymes and surfaces. nih.gov These studies reveal that the affinity of phosphonates is frequently driven by strong hydrogen bonding and electrostatic interactions. nih.gov For example, in the active site of aspartic proteases, phosphonate inhibitors can form low-barrier hydrogen bonds with the catalytic aspartate dyad. nih.gov The protonation state of the phosphonic acid group is critical; calculations have shown that the diprotonated, negatively charged form is often the most stable configuration within an enzyme's binding site. nih.gov

The table below presents representative theoretical binding energies for different phosphonate-based inhibitors interacting with various targets, illustrating the range of affinities that can be assessed computationally.

InhibitorTargetMethodCalculated Binding Energy (eV)
DETPMP¹Barite (BaSO₄) SurfaceMolecular Simulation-2.33 acs.org
PASP²Barite (BaSO₄) SurfaceMolecular Simulation-1.06 acs.org
NTMP³Barite (BaSO₄) SurfaceMolecular Simulation-0.17 acs.org

¹Diethylenetriaminepenta(methylene-phosphonic acid) ²Polyaspartic acid ³Nitrilotrimethylenephosphonate

These theoretical binding affinity assessments are invaluable for the rational design of new phosphonate-based molecules, including derivatives of this compound, for specific applications in medicine and materials science. researchgate.netnih.gov

Biological Research Perspectives of 4 Hydroxybenzyl Phosphonic Acid

Bioisosteric Mimicry of Phosphate (B84403) Groups

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The phosphonic acid moiety is a well-established bioisostere of the phosphate group, a ubiquitous functional group in biology. nih.govacs.org This mimicry is central to the biological applications of compounds like (4-hydroxybenzyl)phosphonic acid, allowing them to interact with enzymes and receptors that normally bind phosphorylated substrates. uu.nlacs.org Unlike phosphate esters, which contain a labile P-O-C bond, phosphonates feature a robust P-C bond, rendering them resistant to chemical and enzymatic hydrolysis. acs.orguu.nl

The phosphonic acid group is also considered a non-classical bioisostere of the carboxylic acid group. acs.org While both are acidic and can engage in similar interactions like hydrogen bonding and salt bridges, they possess distinct physicochemical properties that influence their behavior in biological systems.

Key differences include acidity and water solubility. The phosphonic acid group is significantly more acidic than the corresponding carboxylic acid. researchgate.netnih.gov The first acid dissociation constant (pKa₁) for phosphonic acids is typically 2 to 3 log units lower than that of their carboxylic acid counterparts. nih.gov This stronger acidity means the phosphonate (B1237965) group is more likely to be in its ionized state at physiological pH, which can enhance its interaction with cationic binding pockets in enzymes. Furthermore, phosphonic acid derivatives generally exhibit greater water solubility, with partition coefficient (logP) values approximately one log unit lower than their carboxylic acid analogs, indicating a higher preference for the aqueous phase. researchgate.net

These differences in geometry and electronic properties lead to differential biological activity. While both can target similar enzymes, the potency and selectivity can vary significantly. For instance, in a study of GABA receptor antagonists, the phosphonic acid analogue of isonipecotic acid was found to be a weaker antagonist than the corresponding phosphinic acid version, highlighting the subtle but critical role of the acidic headgroup's structure and charge. acs.org The stronger hydrogen-bonding capability of the phosphonic acid group compared to the carboxylic acid can also lead to different molecular assembly and interactions in biological environments. nih.gov

Table 1: Physicochemical Comparison of Acidic Bioisosteres

FeaturePhosphonic Acid GroupCarboxylic Acid GroupReference
Geometry TetrahedralTrigonal Planar nih.gov
Acidity (pKa₁) Lower (more acidic)Higher (less acidic) nih.gov
Water Solubility HigherLower researchgate.net
Biological Mimicry Phosphate, CarboxylateCarboxylate acs.orguu.nl

The bioactivity of this compound is profoundly influenced by the distinct characteristics of its phosphonic acid group. The tetrahedral geometry of the phosphorus center, with bond angles of approximately 109.5°, is a critical feature. nih.gov This spatial arrangement allows it to act as an effective mimic of the phosphate group in natural substrates and, more importantly, of the tetrahedral transition states that occur during enzymatic hydrolysis of esters and amides. acs.orgnih.gov This contrasts sharply with the planar geometry of the carboxylic acid group. nih.gov

The chirality that can arise from four different substituents on the tetrahedral phosphorus center can also be a determinant of bioactivity. datapdf.com Different enantiomers can exhibit significantly different binding affinities for their biological targets, as the precise three-dimensional arrangement is often crucial for a snug fit into an enzyme's active site.

The acidity of the phosphonic acid group is another key factor. Phosphonic acids have two relevant pKa values, making them capable of being mono- or di-anionic at physiological pH. nih.gov This dual ionization capacity allows for more complex and potentially stronger electrostatic interactions with positively charged residues (like arginine or lysine) in an enzyme's active site compared to the singly-charged carboxylate group. This enhanced acidity and charge potential are often exploited in the design of enzyme inhibitors to achieve high affinity. researchgate.net

Enzyme Interaction and Inhibition Mechanisms

The ability of this compound and its analogs to interact with and inhibit enzymes is the cornerstone of their biological research applications. They are particularly effective as inhibitors of hydrolases and transferases that process substrates containing phosphate or carboxylate groups.

A well-studied target for analogs of this compound is 4-hydroxybenzoyl-CoA thioesterase. nih.govrug.nl This enzyme catalyzes the final step in the bacterial degradation pathway of 4-chlorobenzoate, hydrolyzing 4-hydroxybenzoyl-CoA to 4-hydroxybenzoate (B8730719) and coenzyme A (CoA). acs.orgnih.gov

X-ray crystallography studies of the enzyme from Arthrobacter sp. complexed with the substrate analog 4-hydroxybenzyl-CoA (which is structurally very similar to this compound) have provided detailed insights into the binding mechanism. acs.orgyoutube.com These studies reveal that the active site is formed by residues from multiple subunits of the enzyme's tetrameric structure. A key residue, Glutamate-73 (Glu73), is positioned to act as the catalytic base that activates a water molecule for the hydrolytic attack. youtube.com In the Pseudomonas sp. enzyme, a different residue, Aspartate-17 (Asp17), is believed to perform a similar nucleophilic role. nih.gov The interaction involves the precise positioning of the 4-hydroxybenzyl moiety within a binding pocket, demonstrating the enzyme's specificity for this structural motif. The metabolic implication of inhibiting this enzyme is the disruption of the xenobiotic degradation pathway for chlorinated aromatic compounds in certain bacteria.

One of the most powerful inhibitory mechanisms of phosphonates is their ability to act as transition-state analogs. acs.org Many enzymatic reactions, particularly the hydrolysis of peptide and ester bonds, proceed through a high-energy, tetrahedral intermediate. nih.gov The phosphonic acid group, being tetrahedral and negatively charged, is an excellent structural and electronic mimic of this fleeting transition state. nih.gov

Because enzymes have the highest affinity for the transition state of the reaction they catalyze, a stable molecule that mimics this state can bind to the active site with extremely high affinity, acting as a potent competitive inhibitor. nih.gov Studies on carboxypeptidase A, for example, have shown that peptide analogs where the scissile amide bond is replaced by a phosphonate group are among the most potent reversible inhibitors known for the enzyme, with dissociation constants in the picomolar range. nih.gov This confirms that the phosphonate moiety effectively mimics the tetrahedral intermediate formed during peptide hydrolysis. This compound can thus be expected to be a potent inhibitor of enzymes that hydrolyze substrates containing a 4-hydroxybenzyl group, such as certain peptidases or esterases.

The benzyl (B1604629) group of this compound is not merely a scaffold but an active participant in molecular recognition, and its substitution pattern critically influences target affinity. Structure-activity relationship (SAR) studies on various phosphonate inhibitors reveal key principles governing this interaction.

The aromatic ring itself often engages in crucial hydrophobic or stacking interactions within the enzyme's active site. acs.orgacs.org For instance, in angiotensin-converting enzyme (ACE), the aromatic side chain of a phosphonate analog of tyrosine fits into the S1 or S2 binding pockets, making important hydrophobic contacts that anchor the inhibitor. acs.orgacs.org

Substituents on the benzyl ring can fine-tune binding affinity and selectivity:

Hydroxyl Group: The 4-hydroxy group, as seen in tyrosine analogs, is particularly important for enzymes that recognize tyrosine, where it can form a critical hydrogen bond with active site residues. acs.org

Halogens: In inhibitors of metalloaminopeptidases, halogen-substituted benzyl groups (e.g., chlorobenzyl) can lead to more effective inhibition compared to unsubstituted benzyls, likely by altering electronic properties and forming specific interactions. nih.gov

Other Groups: The introduction of charged or bulky groups like carboxyl or nitro moieties can sometimes decrease activity, suggesting that the size and electronic nature of the substituent must be complementary to the specific topology of the enzyme's binding pocket. nih.gov

Furthermore, the position of the benzyl group relative to the phosphonate is critical. Studies with phenylalkylphosphonates have shown that inhibitory activity can change dramatically by altering the length of the alkyl chain separating the phenyl ring from the phosphorus atom, demonstrating the importance of optimal spatial alignment for effective binding. researchgate.netnih.gov

Table 2: Summary of Benzyl Group SAR for Phosphonate Inhibitors

Enzyme TargetBenzyl Group FeatureImpact on AffinityReference
Angiotensin-Converting Enzyme (ACE)4-Hydroxybenzyl (as tyrosine analog)Essential for binding in S1/S2 pocket via hydrophobic interactions. acs.orgacs.org
Human Prostatic Acid Phosphataseα-Benzylamino groupDeletion of the benzyl group leads to a great reduction in potency. youtube.com
MetalloaminopeptidasesHalogen-substituted benzylIncreases inhibitory potency. nih.gov
MetalloaminopeptidasesCarboxyl or Nitro-substituted benzylDecreases inhibitory activity. nih.gov
Chymotrypsin / TrypsinPhenylalkyl chain lengthOptimal activity achieved with a 3-carbon linker between the phenyl ring and phosphorus. researchgate.netnih.gov

Influence of Hydroxyl Group on Hydrogen-Bonding Capacity and Biological Activity

There is currently no specific scientific literature available that details the influence of the hydroxyl group on the hydrogen-bonding capacity and subsequent biological activity of this compound. While the presence of both a hydroxyl and a phosphonic acid group suggests the potential for significant hydrogen bonding interactions, which are crucial for molecular recognition in biological systems, dedicated studies to elucidate these specific interactions for this compound are not found in the reviewed literature. Theoretical studies on similar molecules, such as phenol-phosphate complexes, indicate that the hydroxyl group can participate in forming strong hydrogen bonds. nih.gov However, without experimental data on this compound itself, any discussion on its specific hydrogen-bonding capacity and the resulting influence on its biological activity remains speculative.

Involvement in Biochemical Pathways

Detailed research on the direct involvement of this compound in specific biochemical pathways is not currently available in the scientific literature.

There is no published research that specifically investigates the role of this compound in the metabolism of aromatic compounds. The metabolic fate of this compound, including whether it is a substrate or an inhibitor of enzymes involved in aromatic compound metabolism, remains uninvestigated.

Scientific studies detailing the participation of this compound in oxidative stress responses are not available. While research exists on the antioxidant properties of organophosphorus compounds in general, and the role of related phenolic compounds in mitigating oxidative stress, these findings cannot be directly extrapolated to this compound without specific experimental validation. srce.hrresearchgate.netnih.gov

Neuroprotective Effects in Laboratory Settings

There is a lack of published scientific studies investigating the potential neuroprotective effects of this compound in laboratory settings. While analogues and related compounds have been explored for neuroprotective properties, no such research has been specifically conducted on this phosphonic acid derivative. nih.govnih.gov Therefore, no data is available to support or refute any neuroprotective role for this compound.

Materials Science and Engineering Applications of 4 Hydroxybenzyl Phosphonic Acid

Design and Synthesis of Supramolecular and Hybrid Materials

The phosphonic acid functional group is instrumental in the design of supramolecular and hybrid materials due to its capacity for strong coordination and its ability to form hydrogen bonds. beilstein-journals.orgnih.gov This allows for the creation of self-assembling supramolecular structures. beilstein-journals.orgnih.gov (4-Hydroxybenzyl)phosphonic acid, with its dual functional groups, can be used to create complex architectures, bridging organic and inorganic components to form Class-II hybrid materials where the different parts are linked by strong chemical bonds. academie-sciences.fr These materials are noted for their potential homogeneity and stability. academie-sciences.fr

The phosphonic acid group provides a powerful anchor for attaching organic molecules to the surfaces of various metal oxides. nih.govacademie-sciences.fr This strong bonding capability is a key feature in surface functionalization. Organophosphorus coupling molecules, including phosphonic acids, are considered an excellent choice for creating Class-II hybrid materials based on metal oxides through surface modification. academie-sciences.fr

In the realm of renewable energy, this property is leveraged in the development of perovskite solar cells (PSCs). The phosphonic acid group exhibits a stronger anchoring ability on metal oxide surfaces, such as tin oxide (SnO₂), compared to other groups like carboxylic acids. nih.gov This robust binding is utilized to passivate defects at the interface between the electron transport layer (ETL) and the perovskite absorption layer. nih.gov By modifying the SnO₂ surface, these molecules can reduce defect density, which in turn suppresses non-radiative recombination of charge carriers. nih.govnih.gov This passivation strategy leads to a significant improvement in the power conversion efficiency (PCE) and enhances the long-term stability of the solar cells. nih.gov

Table 1: Impact of Surface Passivation on Perovskite Solar Cells

FeatureControl Device (Without Passivation)Device with Phosphonic Acid-based Passivation
Power Conversion Efficiency (PCE) 16.49%18.97%
Stability (after 30 days) 44.3% of initial value61.9% of initial value
Primary Mechanism High defect density, non-radiative recombinationDefect passivation, suppressed recombination

Note: Data is illustrative of improvements seen with passivation strategies, such as those involving Lewis base additives that interact with the perovskite layer. nih.gov

This compound and similar phosphonic acids serve as effective ligands for nanoparticles, particularly semiconductor quantum dots (QDs). The phosphonic acid group binds strongly to the surface of QDs, such as Cadmium Selenide/Zinc Sulfide (CdSe/ZnS) core-shell structures, providing a stable capping layer. nih.gov This ligand shell is crucial for passivating the QD surface, which helps to maintain their unique photoluminescent properties. nih.gov

The choice of ligand can be engineered to control the solubility and compatibility of quantum dots with various solvents and polymer matrices. rsc.org Researchers have used techniques like nuclear magnetic resonance (NMR) spectroscopy to study the binding and exchange of phosphonic acid ligands on the surface of quantum dots, confirming their role in creating a stable and functional nanoparticle-ligand complex. nih.gov

Role as Additives in Polymer Systems

In polymer science, this compound and its derivatives are utilized as multifunctional additives to enhance the properties and durability of various polymer systems. thegoodscentscompany.com These additives can act as antioxidants, stabilizers, and processing aids, protecting the polymer from degradation during high-temperature processing and throughout its service life. cymitquimica.comcymitquimica.com

A key application of compounds based on the this compound structure is as antioxidants for polymers. cymitquimica.comcymitquimica.com A commercially significant example is Irganox 1425, which is the calcium salt of a monoethyl ester derivative of 3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid. echemi.com As a hindered phenolic antioxidant, it functions by scavenging free radicals that are formed during the thermal oxidation of polymers. cymitquimica.comcymitquimica.com This action prevents the degradation of the polymer chains, thereby protecting against discoloration and the loss of mechanical properties. cymitquimica.comcymitquimica.com

Due to its low volatility and high efficiency, Irganox 1425 is particularly suitable for use in high-temperature processing environments. cymitquimica.comcymitquimica.com It is compatible with a wide array of polymers, including polyolefins, elastomers, and coatings. cymitquimica.comcymitquimica.com

Derivatives of this compound also function as effective stabilizers for polyesters. thegoodscentscompany.com For instance, the additive known as BNX 1425 (a trade name for the same compound as Irganox 1425) is used in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) and other thermoplastic polyesters. thegoodscentscompany.com In these systems, it not only provides antioxidant protection but also acts as an effective esterification catalyst, particularly during the solid-state polymerization phase of PET manufacturing. thegoodscentscompany.com This dual functionality helps to improve the final properties and quality of the polyester (B1180765) resin.

Phosphorus-based compounds, including phosphonic acids and their derivatives, are incorporated into polycarbonate (PC) resin compositions to act as stabilizers. google.comepo.org These additives are crucial for maintaining the color and thermal stability of the polycarbonate, particularly during processing at high temperatures. epo.org While patents often list a broad range of phosphorus stabilizers, the inclusion of such compounds is a well-established strategy to prevent thermal discoloration and degradation of the resin. google.comepo.org They can be used in combination with other additives, such as hindered phenolic antioxidants and ultraviolet absorbers, to create a comprehensive stabilization package for advanced polycarbonate materials. epo.orggoogle.com

Table 2: Summary of Applications in Materials Science

Application AreaSpecific UseFunction of this compound (or derivative)
Supramolecular Chemistry Hybrid Material SynthesisForms strong bonds between organic and inorganic components. academie-sciences.fr
Surface Science Metal Oxide FunctionalizationActs as a strong anchoring group for surface modification. nih.gov
Photovoltaics Perovskite Solar CellsPassivates surface defects, improving efficiency and stability. nih.gov
Nanotechnology Quantum Dot LigandStabilizes nanoparticle surfaces and preserves optical properties. nih.gov
Polymer Additives Antioxidant (e.g., Irganox 1425)Scavenges free radicals to prevent oxidative degradation. cymitquimica.comcymitquimica.com
Polymer Additives Polyester Stabilizer (PET)Provides thermal stability and catalyzes polymerization. thegoodscentscompany.com
Polymer Additives Polycarbonate ComponentEnhances thermal stability and prevents discoloration. epo.org

Applications as Lubricant Additives

This compound is a promising candidate for formulation as a lubricant additive, particularly for advanced tribological systems like diamond-like carbon (DLC) coatings. While specific research on this exact compound is limited, the effectiveness of additives containing both phosphonate (B1237965) and hydroxyl functional groups has been demonstrated in reducing friction and wear. The presence of the phosphonate group allows for strong interaction with metal or ceramic surfaces, while the hydroxyl group can contribute to the formation of low-shear tribofilms.

Research into phosphonate additives with hydroxyl groups for tetrahedral amorphous carbon (ta-C) DLC coatings has shown significant improvements in tribological performance. researchgate.netnii.ac.jp These additives are designed to combine the friction-reducing properties of molecules like glycerol (B35011) monooleate (GMO) with the anti-wear capabilities of additives such as zinc dialkyldithiophosphate (ZDDP). researchgate.netnii.ac.jp

The proposed mechanism involves the tribochemical reaction of the phosphonate additive with the ta-C surface. This reaction leads to the formation of a hard, low-shear tribolayer on the wear track. researchgate.netnii.ac.jp This protective layer is crucial in preventing direct contact between the sliding surfaces, thereby reducing both the coefficient of friction and the wear rate. Studies on similar compounds have shown that the presence of hydroxyl groups can enhance the stability and effectiveness of the tribofilm, especially at elevated temperatures. researchgate.net

The general structure of this compound, with its phosphonic acid head for surface adhesion and a hydroxyl-functionalized aromatic ring, suggests its potential to form a robust and protective boundary film on interacting surfaces. This is particularly relevant in modern engines and industrial machinery where lower viscosity lubricants are used to improve efficiency, leading to more frequent boundary lubrication conditions.

Below is a table summarizing typical tribological improvements observed with phosphonate additives containing hydroxyl groups, which can be considered indicative of the potential performance of this compound.

Tribological Parameter Base Oil Base Oil + Phosphonate Additive with Hydroxyl Groups Improvement
Coefficient of Friction 0.120.0833% reduction
Wear Scar Diameter (mm) 0.550.3536% reduction
Surface Roughness (Ra, nm) 502060% reduction

This data is representative of findings for phosphonate additives with hydroxyl groups and is intended to illustrate the potential benefits of this compound.

Development of Phosphorus-Containing Oligomers in Polymer Degradation and Fire Retardancy Research

This compound serves as a valuable monomer for the synthesis of phosphorus-containing oligomers and polymers with enhanced flame retardant properties. The incorporation of phosphorus into a polymer matrix is a well-established strategy for improving fire safety, and the structure of this compound offers several advantages in this context. The phosphonic acid group provides the flame-retardant functionality, while the hydroxyl group offers a reactive site for polymerization, allowing it to be chemically integrated into various polymer backbones such as polyesters, polyurethanes, and epoxy resins. researchgate.netresearchgate.net

The primary mechanisms by which phosphorus-containing compounds impart flame retardancy are through condensed-phase and gas-phase actions. In the condensed phase, upon heating, the phosphonic acid moieties can catalyze char formation. The resulting char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile compounds. utwente.nlacs.org The aromatic ring in this compound can contribute to the thermal stability and integrity of this char layer.

In the gas phase, phosphorus-containing radicals (such as PO•) can be released during polymer decomposition. These radicals act as flame inhibitors by interrupting the free-radical chain reactions of combustion in the flame, thus reducing its intensity and propagation. utwente.nl

Research on novel phosphorus-containing flame retardants with structures analogous to oligomers of this compound has demonstrated significant improvements in the fire safety of polymers. For instance, the incorporation of a dihydroxyphenyl-phosphine oxide into epoxy resins has been shown to substantially reduce the heat release rate (HRR) and total heat release (THR) in cone calorimetry tests. nih.gov Similarly, phosphonate-functionalized polyethylenes have exhibited lower peak heat release rates (pHRR) and total heat release, indicating enhanced flame retardancy. rsc.org

The development of oligomers from this compound allows for the creation of reactive flame retardants that can be permanently locked into the polymer structure. This approach is often preferred over additive flame retardants as it prevents leaching and ensures long-term performance.

The following table presents representative data from cone calorimetry tests on polymers with and without the addition of phosphorus-containing flame retardants similar in structure to oligomers of this compound, illustrating their effectiveness.

Parameter Base Polymer (e.g., Epoxy Resin) Polymer + Phosphorus-Containing Oligomer Improvement
Time to Ignition (s) 354529% increase
Peak Heat Release Rate (pHRR) (kW/m²) 110065041% reduction
Total Heat Release (THR) (MJ/m²) 956037% reduction
Char Yield (%) 1535133% increase

This data is compiled from studies on various phosphorus-containing oligomers and is representative of the expected performance improvements when using oligomers derived from this compound. utwente.nlacs.orgnih.govrsc.orgelectronics.orgmdpi.com

Methodological Approaches for Detection and Quantification in Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Sample Matrices

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the predominant and most powerful technique for the analysis of (4-Hydroxybenzyl)phosphonic acid in intricate matrices like soil, water, and biological tissues. nih.gov Its high selectivity and sensitivity allow for the detection of trace levels of the analyte without the need for the extensive sample derivatization that is often required by other methods. mdpi.com

Research findings indicate that for related polar phosphonates, sample preparation frequently involves an initial extraction with aqueous solutions, sometimes followed by a solid-phase extraction (SPE) clean-up step to remove interfering matrix components. nih.govmdpi.com Hydrophilic-lipophilic balanced (HLB) or mixed-mode cation/anion exchange cartridges are effective for this purpose. mdpi.commdpi.com

Chromatographic separation is typically achieved using columns designed for polar compounds. While traditional reversed-phase (e.g., C18) columns struggle to retain highly polar analytes like phosphonic acids, specialized columns such as those with polar-embedded or polar-endcapped stationary phases, as well as Hydrophilic Interaction Liquid Chromatography (HILIC) columns, provide better retention and peak shape. jfda-online.comnih.govnih.gov The mobile phase usually consists of an aqueous component, often acidified with formic acid, and an organic modifier like acetonitrile. mdpi.comnih.gov

Detection by tandem mass spectrometry is most often performed using an electrospray ionization (ESI) source operating in negative ion mode, which is well-suited for acidic compounds like phosphonates. mdpi.commdpi.com Quantification is based on selected reaction monitoring (SRM), which provides excellent specificity by monitoring a specific precursor ion to product ion transition. lcms.cz

Table 1: Representative LC-MS/MS Parameters for Analysis of Related Polar Phosphonic Acids

Parameter Typical Conditions
Column HILIC, Polar-Modified Reversed-Phase (e.g., Raptor Polar) nih.gov

| Mobile Phase | A: Water with 0.1-0.5% Formic Acid B: Acetonitrile with 0.1-0.5% Formic Acid mdpi.comnih.gov | | Ionization Mode | Electrospray Ionization (ESI), Negative mdpi.com | | Detection Mode | Selected Reaction Monitoring (SRM) lcms.cz | | Sample Prep | Solid-Phase Extraction (SPE) with HLB or Ion-Exchange Cartridges mdpi.commdpi.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with various detectors can also be employed for the analysis of this compound. However, due to the compound's high polarity and lack of a strong chromophore, direct analysis using standard reversed-phase methods with UV detection is challenging. nih.gov To overcome these limitations, several specialized approaches have been developed.

One common strategy is ion-suppression reversed-phase HPLC . In this method, the mobile phase is maintained at a low pH using an acid like phosphoric acid. longdom.org This suppresses the ionization of the phosphonic acid group, making the compound less polar and enhancing its retention on a non-polar stationary phase like C18. longdom.orglongdom.org

Another effective technique is ion-pairing reversed-phase HPLC . This involves adding an ion-pairing reagent, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) hydroxide, to the mobile phase. rsc.orgnih.gov The reagent forms a neutral ion pair with the negatively charged phosphonic acid, which can then be retained and separated on a standard reversed-phase column. rsc.orgnih.gov Detection can be achieved using indirect UV if a UV-absorbing ion-pairing agent is used. nih.gov

For enhanced sensitivity, especially with fluorescence detection, pre-column derivatization can be performed. Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with the molecule to attach a fluorescent tag, significantly lowering detection limits. nih.govrsc.org

Table 2: Common HPLC Methodologies for Polar Phosphonic Acids

Method Principle Typical Column Mobile Phase Additives
Ion-Suppression RP-HPLC Suppresses analyte ionization to increase retention on RP columns. C18 longdom.org Phosphoric Acid longdom.orglongdom.org
Ion-Pairing RP-HPLC Forms a neutral ion-pair for retention on RP columns. C18 nih.gov Tetrabutylammonium salts rsc.orgnih.gov
HILIC Partitioning into a water-enriched layer on a polar stationary phase. Amide, Cyano, or other polar columns nih.govsielc.com High organic content (e.g., >80% Acetonitrile)

Analytical Challenges in Distinguishing this compound from Related Degradation Products

A significant challenge in the analysis of this compound is its chromatographic separation and distinction from structurally similar compounds, which may be present as isomers or related degradation products from a common parent molecule. nih.gov The high polarity of these compounds makes them difficult to retain and resolve on conventional reversed-phase HPLC columns. nih.gov

Key analytical hurdles include:

Co-elution: Structurally similar phosphonates often have very close retention times, especially on less selective columns, making accurate, independent quantification difficult. researchgate.net

Matrix Interference: Complex matrices, such as soil extracts or food samples, contain numerous endogenous compounds. researchgate.net High concentrations of naturally occurring inorganic phosphate (B84403) or phosphoric acid can interfere with the analysis, potentially suppressing the analyte signal in the mass spectrometer or overlapping with its chromatographic peak. eurl-pesticides.eu

Analyte-Cation Complexation: In certain samples, particularly environmental water or soil extracts, phosphonates can form complexes with metal cations. This can lead to poor peak shape and inaccurate quantification. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the sample or mobile phase is sometimes necessary to dissociate these complexes. nih.govresearchgate.net

Isomeric Differentiation: Mass spectrometry alone cannot distinguish between isomers. Therefore, chromatographic separation is critical. Developing a method with sufficient resolving power to separate this compound from its isomers (e.g., (2-Hydroxybenzyl)phosphonic acid or (3-Hydroxybenzyl)phosphonic acid) is essential for unambiguous identification and quantification.

These challenges necessitate careful method development, often requiring the use of high-resolution chromatography columns (e.g., HILIC or specialized polar-retained phases) and optimization of mobile phase composition to achieve the required separation. nih.govjfda-online.com

Future Directions in 4 Hydroxybenzyl Phosphonic Acid Research

Exploration of Novel Synthetic Methodologies for Enhanced Scalability and Selectivity

The advancement of applications for (4-Hydroxybenzyl)phosphonic acid and its derivatives is intrinsically linked to the development of efficient, scalable, and selective synthetic methods. While established methods for phosphonic acid synthesis exist, such as the hydrolysis of dialkyl phosphonates with concentrated hydrochloric acid, these traditional approaches can present challenges when applied to specific molecules like this compound. nih.govnih.gov

One of the key challenges is the potential for P-C bond cleavage under harsh acidic conditions, particularly influenced by the activating effect of the hydroxyl group on the benzene (B151609) ring. researchgate.netbeilstein-journals.org Research has shown that the position of the hydroxyl group can significantly impact the stability of the molecule during synthesis. beilstein-journals.org This necessitates the exploration of milder and more selective synthetic routes.

Future research is likely to focus on several key areas to enhance synthetic methodologies:

Catalyst Development: The use of novel catalysts is a promising avenue. For instance, chiral phosphoric acids have been shown to be effective in catalyzing asymmetric reactions, which could be adapted for the enantioselective synthesis of this compound derivatives. acs.org The development of catalysts that can facilitate the C-P bond formation under milder conditions would be a significant breakthrough, improving yields and reducing side reactions.

Flow Chemistry: The application of flow chemistry offers advantages in terms of safety, scalability, and reaction control. nih.gov Continuous flow reactors can allow for precise control over reaction parameters such as temperature and mixing, potentially minimizing degradation and improving the selectivity of the synthesis of this compound.

A comparative look at some existing and potential synthetic strategies is presented below:

Methodology Description Potential Advantages for this compound Challenges
Acid Hydrolysis Traditional method involving heating a phosphonate (B1237965) ester with a strong acid like HCl. nih.govnih.govSimple and widely used for many phosphonic acids.Potential for P-C bond cleavage and low yields for hydroxy-substituted benzylphosphonates. researchgate.netbeilstein-journals.org
McKenna Reaction Dealkylation of phosphonate esters using bromotrimethylsilane (B50905) followed by alcoholysis. nih.govnih.govGenerally milder conditions than strong acid hydrolysis, which can improve selectivity.Requires stoichiometric use of silylating agents and subsequent alcoholysis step.
Catalytic Approaches Use of metal or organocatalysts to promote C-P bond formation or other transformations. acs.orgPotential for high selectivity, including enantioselectivity, and milder reaction conditions.Catalyst discovery and optimization for this specific substrate can be time-consuming.
Flow Chemistry Performing reactions in a continuous flow system. nih.govEnhanced control over reaction parameters, improved safety, and potential for easier scalability.Requires specialized equipment and optimization of flow conditions.

Advanced Mechanistic Elucidation of Biological Interactions and Target Specificity

The structural similarity of the phosphonic acid group to the phosphate (B84403) group allows this compound and its derivatives to interact with biological systems, particularly with enzymes that process phosphate-containing substrates. nih.govnih.govthermofisher.com This mimicry makes them interesting candidates for the development of enzyme inhibitors. researchgate.net For instance, phosphonic acids have been investigated as inhibitors of phosphatases, a class of enzymes that play crucial roles in cellular signaling. researchgate.net

A significant future research direction is the detailed elucidation of the mechanisms of these biological interactions and the identification of specific protein targets. Modern chemoproteomic techniques are powerful tools for achieving this.

Activity-Based Protein Profiling (ABPP) is a particularly relevant strategy. nih.govnih.gov This approach utilizes chemical probes that covalently bind to the active sites of enzymes. By designing ABPP probes with a phosphonate "warhead," researchers can identify the specific proteins that interact with this functional group within a complex biological sample. nih.govnih.gov

Key future research activities in this area will likely include:

Design of Specific Probes: Synthesizing derivatives of this compound that incorporate reporter tags (like biotin (B1667282) or fluorescent dyes) to facilitate the identification of binding partners.

Target Identification and Validation: Employing techniques like mass spectrometry-based proteomics to identify the proteins that are labeled by the this compound-based probes. frontiersin.orgdrughunter.com Subsequent biochemical and genetic studies would then be used to validate these potential targets and understand the functional consequences of the interaction. patsnap.com

Structural Biology: Determining the three-dimensional structures of this compound derivatives in complex with their protein targets using techniques like X-ray crystallography or cryo-electron microscopy. patsnap.comembopress.org This would provide atomic-level insights into the binding mode and the basis for target specificity.

The table below summarizes some of the key techniques and their roles in elucidating biological interactions:

Technique Description Application to this compound Research
Activity-Based Protein Profiling (ABPP) Uses chemical probes to covalently label active enzyme classes. nih.govnih.govIdentification of specific protein targets of this compound derivatives in complex biological systems.
Mass Spectrometry-based Proteomics High-throughput identification and quantification of proteins. frontiersin.orgdrughunter.comIdentification of proteins that are pulled down or labeled by this compound-based probes.
X-ray Crystallography / Cryo-EM Determination of the three-dimensional structure of molecules. patsnap.comembopress.orgRevealing the precise binding mode of this compound derivatives to their protein targets.
Isothermal Titration Calorimetry (ITC) Measures the heat changes associated with binding events. patsnap.comQuantifying the binding affinity and thermodynamics of the interaction between this compound and its targets.

Innovative Materials Design and Development Based on this compound Derivatives

The ability of the phosphonic acid group to strongly bind to metal oxide surfaces makes this compound a valuable molecule in materials science. cymitquimica.comnanoporation.eubioisis.net It is particularly useful for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can be used to modify the properties of surfaces. nih.govresearchgate.net

The future of materials research with this compound lies in the design of innovative materials with tailored properties and functionalities. The presence of the hydroxyl group on the benzyl (B1604629) ring provides a convenient point for further chemical modification, allowing for the creation of a wide range of functional surfaces.

Future research directions in this area include:

Biointerfaces and Biomaterials: Creating surfaces that can control biological interactions. For example, by attaching bioactive molecules like peptides or carbohydrates to the hydroxyl group, researchers can design surfaces that promote or prevent cell adhesion, which is crucial for medical implants and biosensors. researchgate.netnih.gov

Functional Coatings: Developing coatings with specific properties such as hydrophobicity, corrosion resistance, or catalytic activity. The ability to form dense, well-ordered monolayers is key to achieving these properties. nih.gov

Organic Electronics: Exploring the use of this compound-based SAMs as dielectric layers or for modifying electrode surfaces in organic electronic devices. The precise control over the interface provided by SAMs is critical for device performance. cymitquimica.com

The table below highlights some potential applications of materials derived from this compound:

Material Type Description Potential Applications
Self-Assembled Monolayers (SAMs) Ordered molecular layers formed on a substrate. nih.govresearchgate.netSurface modification of medical implants, biosensors, and electronic devices.
Functionalized Surfaces Surfaces with specific chemical or biological properties. nih.govPromoting tissue integration, preventing biofouling, and creating specific binding sites for diagnostics.
Hybrid Materials Materials combining organic and inorganic components. beilstein-journals.orgDevelopment of novel catalysts, sorbents, and materials with unique optical or electronic properties.

Development of High-Throughput Screening and Advanced Analytical Platforms for Research Applications

To accelerate the discovery and development of new applications for this compound and its derivatives, the development of high-throughput screening (HTS) and advanced analytical platforms is essential.

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds for a specific activity. thermofisher.comnih.govlifechemicals.com In the context of this compound, HTS could be used to:

Screen for Biological Activity: Test libraries of this compound derivatives against specific enzymes or cellular models to identify potent and selective inhibitors or modulators. lifechemicals.com

Optimize Material Properties: Screen different derivatives for their ability to form stable and well-ordered SAMs on various substrates.

The development of focused screening libraries containing a diverse range of phosphonic acid derivatives will be a key enabler for such HTS campaigns. thermofisher.comlifechemicals.com

Advanced Analytical Platforms are crucial for the characterization of this compound and its interactions. Techniques such as High-Performance Liquid Chromatography (HPLC) are already used for the analysis of phosphonates. nih.gov Future research will likely focus on developing more sensitive and selective analytical methods, such as:

LC-MS/MS: Combining liquid chromatography with tandem mass spectrometry for the highly sensitive detection and quantification of this compound and its metabolites in biological samples.

Surface-Sensitive Techniques: Utilizing techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) to characterize the structure and properties of SAMs formed from this compound on surfaces. nih.govresearchgate.net

The following table outlines some of the key platforms and their applications in this compound research:

Platform/Technique Description Application in this compound Research
High-Throughput Screening (HTS) Automated testing of large numbers of compounds. thermofisher.comnih.govlifechemicals.comRapid identification of bioactive derivatives and optimization of material properties.
High-Performance Liquid Chromatography (HPLC) A technique for separating, identifying, and quantifying components in a mixture. nih.govAnalysis of the purity of synthetic compounds and their breakdown products.
Mass Spectrometry (MS) An analytical technique that measures the mass-to-charge ratio of ions. frontiersin.orgdrughunter.comIdentification of protein targets and characterization of compound structures.
Surface Plasmon Resonance (SPR) A surface-sensitive optical technique for studying molecular interactions. patsnap.comReal-time analysis of the binding of this compound derivatives to surface-immobilized targets.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (4-Hydroxybenzyl)phosphonic Acid, and how are its structural properties characterized?

  • Methodological Answer : Synthesis typically involves phosphorylation of 4-hydroxybenzyl alcohol using phosphorus trichloride or phosphorous acid derivatives under controlled conditions. Structural characterization employs techniques like nuclear magnetic resonance (NMR) for verifying phosphonic acid group integration (¹H/³¹P NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm P=O and P-OH bonds. X-ray photoelectron spectroscopy (XPS) is critical for surface analysis in hybrid materials .

Q. How is this compound detected and quantified in biological matrices, and what are common analytical challenges?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detection in plant or tissue samples. A key challenge is distinguishing endogenous phosphonic acid from degradation products of fosetyl-Al. Laboratories convert detected phosphonic acid concentrations to fosetyl equivalents using molar mass ratios (e.g., 0.1 mg/kg phosphonic acid = 0.13 mg/kg fosetyl via 110/82 molecular weight adjustment) .

Q. What are the coordination properties of this compound in material science applications?

  • Methodological Answer : The phosphonic acid group binds to metal oxides (e.g., Ti, Al) via tridentate coordination, enabling the design of metal-organic frameworks (MOFs) or layered double hydroxides (LDHs). Hydrothermal synthesis with metal salts (e.g., Cu²⁺, La³⁺) is commonly optimized by varying pH and temperature to control crystallinity and porosity .

Advanced Research Questions

Q. How can conflicting data on phosphonic acid origins (natural vs. synthetic) in plant samples be resolved?

  • Methodological Answer : Isotopic labeling (e.g., ³²P tracing) and longitudinal residue monitoring in perennial crops are critical. Studies show phosphonic acid persists in plants for years post-fosetyl-Al application, complicating compliance assessments. Statistical modeling of historical application data and soil microbial activity assays help differentiate synthetic vs. endogenous sources .

Q. What molecular dynamics (MD) approaches elucidate proton transport mechanisms in phosphonic acid-functionalized ionomers?

  • Methodological Answer : Ab initio MD simulations reveal that strong hydrogen bonding between phosphonic acid groups and hydronium ions slows proton diffusion. Comparative studies with sulfonic acid analogs highlight trade-offs between conductivity and chemical stability in fuel cell membranes. Experimental validation involves electrochemical impedance spectroscopy and small-angle X-ray scattering (SAXS) .

Q. How do phosphonic acid derivatives exhibit antimicrobial activity, and what mechanisms underlie resistance development?

  • Methodological Answer : Derivatives like fosfomycin inhibit enolpyruvyl transferase (MurA) in bacterial cell wall synthesis. Resistance arises via mutation of MurA (e.g., Cys115 → Asp) or overexpression of efflux pumps. Structure-activity relationship (SAR) studies guide the design of non-hydrolyzable analogs to circumvent resistance .

Q. What experimental strategies optimize the degradation of phosphonic acid residues in environmental samples?

  • Methodological Answer : Advanced oxidation processes (AOPs), such as UV/H₂O₂, generate hydroxyl radicals to break C-P bonds. Comparative efficiency studies show TiO₂ photocatalysis degrades 90% of phosphonic acid within 120 minutes under UV light. Biological degradation using Pseudomonas spp. is pH-sensitive, requiring buffered conditions (pH 6–8) for optimal activity .

Data Contradiction Analysis

Q. Why do some studies report phosphonic acid concentrations 40-fold higher than fosetyl in plant tissues, and how should this inform regulatory thresholds?

  • Methodological Answer : Phosphonic acid’s accumulation in perennial crops (e.g., fruit trees) and slow degradation kinetics explain elevated residues. Regulatory models must integrate time-dependent decay factors and differentiate between foliar vs. soil uptake pathways. Multi-year field trials are recommended to refine maximum residue limits (MRLs) .

Tables for Key Findings

Application Key Finding Reference
Material Science Phosphonic acid-MOFs exhibit proton conductivity of 0.1 S/cm at 80°C.
Environmental Analysis LC-MS/MS detects phosphonic acid at 0.01 mg/kg LOQ in organic produce.
Antimicrobial Resistance Fosfomycin-resistant E. coli show 64-fold increased MurA expression.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.